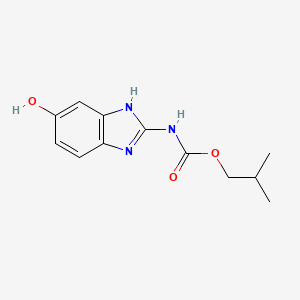![molecular formula C14H12O2S B14501754 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one CAS No. 65085-81-6](/img/structure/B14501754.png)
1-[3-(Benzenesulfinyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfinyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a benzenesulfinyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one typically involves the sulfoxidation of a corresponding sulfide precursor. One common method includes the reaction of 3-(phenylthio)acetophenone with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The choice of oxidizing agents and reaction conditions is crucial to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 1-[3-(Benzenesulfonyl)phenyl]ethan-1-one.
Reduction: 1-[3-(Phenylthio)phenyl]ethan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[3-(Benzenesulfinyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one involves its interaction with molecular targets through its sulfoxide group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include oxidative stress modulation and enzyme inhibition, depending on the specific application .
Comparison with Similar Compounds
1-[3-(Benzenesulfonyl)phenyl]ethan-1-one: A sulfone derivative with different reactivity and stability.
1-[3-(Phenylthio)phenyl]ethan-1-one: The corresponding sulfide with distinct chemical properties.
Uniqueness: 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one is unique due to its sulfoxide group, which imparts specific reactivity and potential biological activities not observed in its sulfide or sulfone counterparts. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65085-81-6 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-[3-(benzenesulfinyl)phenyl]ethanone |
InChI |
InChI=1S/C14H12O2S/c1-11(15)12-6-5-9-14(10-12)17(16)13-7-3-2-4-8-13/h2-10H,1H3 |
InChI Key |
USAMTWULUGSWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



phosphanium chloride](/img/structure/B14501684.png)
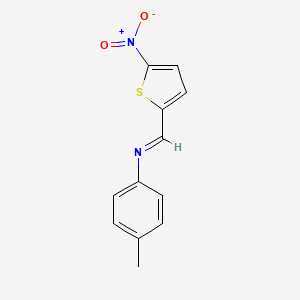

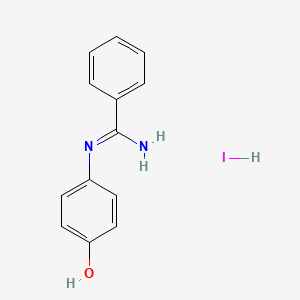

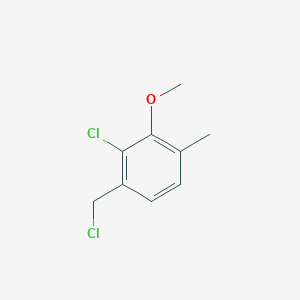
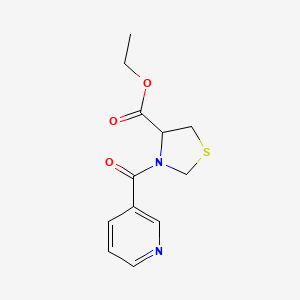
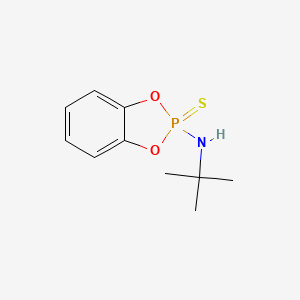
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
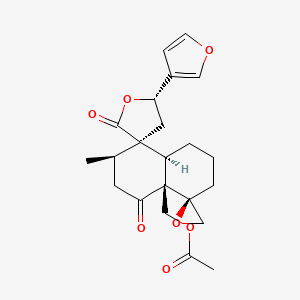
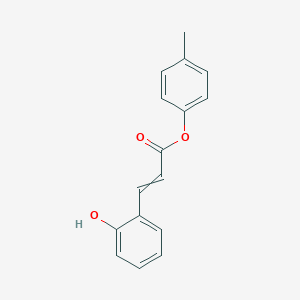
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
